molecular formula C21H15Cl3N4OS2 B2966952 2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1207012-84-7

2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2966952
CAS No.: 1207012-84-7
M. Wt: 509.85
InChI Key: IOQYRUSHNXPJIG-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 1,3-disubstituted imidazole core linked via a thioether bridge to a 4-methylthiazol-2-yl acetamide moiety. The thiazole and imidazole rings contribute to its heterocyclic diversity, which is often exploited in medicinal chemistry for targeting enzymes or receptors. Notably, N-substituted 2-arylacetamides exhibit structural similarities to the lateral chain of benzylpenicillin, implying possible antibacterial or enzyme-inhibitory properties . The thioether linkage may also influence redox properties or metabolic stability compared to oxygen or methylene analogs.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl3N4OS2/c1-12-10-30-20(26-12)27-19(29)11-31-21-25-9-18(13-5-6-16(23)17(24)7-13)28(21)15-4-2-3-14(22)8-15/h2-10H,11H2,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQYRUSHNXPJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide represents a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of the compound is C18H16Cl2N4OSC_{18}H_{16}Cl_2N_4OS, with a molecular weight of approximately 404.36 g/mol. The synthesis typically involves multi-step organic reactions, including thioether formation and acetamide coupling. Key synthetic steps may include:

  • Formation of the imidazole ring : This involves the reaction of 3-chlorophenyl and 3,4-dichlorophenyl intermediates.
  • Thioether linkage : The introduction of sulfur to form the thioether bond is crucial for biological activity.
  • Acetamide formation : The final step involves coupling with 4-methylthiazole to yield the target compound.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing thiazole and imidazole rings have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

A study highlighted the cytotoxic effects of related imidazole compounds on cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values for these compounds ranged from 1.61 µg/mL to 1.98 µg/mL, suggesting potent anticancer properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Chlorophenyl Substituents : The presence of chlorine atoms enhances lipophilicity and may improve binding affinity to biological targets.
  • Thiazole and Imidazole Moieties : These rings are critical for interaction with enzymes involved in cancer proliferation and microbial resistance mechanisms .

Study 1: Antimicrobial Evaluation

In a recent study, the compound was tested against a panel of pathogenic bacteria. Results demonstrated that it inhibited bacterial growth significantly at concentrations as low as 10 µg/mL, indicating its potential as an antimicrobial agent .

Study 2: Anticancer Activity Assessment

Another investigation focused on the anticancer properties of the compound in vitro. The results showed that it induced apoptosis in cancer cells via mitochondrial pathways, with molecular dynamics simulations revealing interactions with Bcl-2 proteins .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineIC50 Value (µg/mL)Reference
AntimicrobialStaphylococcus aureus10
AntimicrobialEscherichia coli15
AnticancerA431 (epidermoid carcinoma)1.61
AnticancerJurkat (T-cell leukemia)1.98

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Thiazole and Imidazole Moieties

Key analogs and their structural variations:

Compound Name Key Substituents Molecular Features
Target Compound 3-Cl-C6H4, 3,4-Cl2-C6H3 (imidazole); 4-Me-thiazol (acetamide) Thioether bridge, dual halogenation on imidazole
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Cl2-C6H3 (aryl); thiazol-2-yl (amide) Lacks imidazole and thioether; simpler acetamide scaffold
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-(4-Br-C6H4)-1,3-thiazol-5-yl)acetamide (9c) 4-Br-C6H4 (thiazole); triazole-benzimidazole hybrid Triazole spacer instead of thioether; bromine substituent
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) Naphthalen-1-yloxy (triazole); 4-Cl-C6H4 (amide) Naphthoxy group introduces bulk; triazole instead of imidazole

Impact of substituents:

  • Halogenation: The dual chlorination on the imidazole ring in the target compound may enhance hydrophobic interactions in binding pockets compared to mono-halogenated analogs like 9c .
  • Thioether vs.
  • Thiazole Modifications : The 4-methyl group on the thiazole ring in the target compound could improve metabolic stability compared to unsubstituted thiazoles (e.g., in ).

Crystallographic and Hydrogen-Bonding Patterns

  • The crystal structure of 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide reveals a 61.8° dihedral angle between the dichlorophenyl and thiazol rings, with N–H⋯N hydrogen bonds forming R22(8) motifs. This suggests similar packing behavior for the target compound, though the additional imidazole and thioether groups may introduce steric hindrance.
  • Hydrogen-bonding networks in acetamide derivatives are critical for stabilizing crystal lattices and biological interactions. The target’s thioether bridge may reduce hydrogen-bond donor capacity compared to oxygen-linked analogs but increase van der Waals interactions .

Q & A

Q. What are the common synthetic routes for preparing 2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide?

Methodological Answer : The compound can be synthesized via nucleophilic substitution between a thiol-containing imidazole intermediate and a chloroacetamide derivative. A typical protocol involves:

  • Reacting 5-(3,4-dichlorophenyl)-1-(3-chlorophenyl)-1H-imidazole-2-thiol with 2-chloro-N-(4-methylthiazol-2-yl)acetamide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF or acetonitrile .
  • Purification via recrystallization from ethanol or methanol to isolate the final product. Key characterization includes NMR (¹H/¹³C), IR spectroscopy, and elemental analysis to confirm purity .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Methodological Answer : X-ray crystallography is the gold standard. Single crystals are grown by slow evaporation of a methanol/acetone mixture. Data collection uses Mo-Kα radiation, and structures are refined with SHELXL .

  • Key insights : The dihedral angle between the imidazole and thiazole rings (e.g., ~61.8° in analogous structures) influences molecular packing and hydrogen-bonding networks, critical for understanding stability and intermolecular interactions .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer :

  • ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms acetamide linkage (C=O at ~170 ppm).
  • IR spectroscopy : Detects thioether (C–S at ~680 cm⁻¹) and amide (N–H stretch at ~3300 cm⁻¹) functional groups .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₂₃H₁₆Cl₃N₃OS₂: ~538.97 g/mol).

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up production?

Methodological Answer :

  • Solvent selection : Replace DMF with acetonitrile to reduce side reactions (e.g., imidazole ring decomposition) .
  • Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
  • Temperature control : Maintain reaction temperatures below 60°C to prevent thioether oxidation .

Q. How do conflicting crystallographic and spectroscopic data arise, and how are they resolved?

Methodological Answer :

  • Common contradictions : Discrepancies in bond lengths (e.g., C–S in NMR vs. crystallography) may stem from dynamic effects in solution vs. solid-state rigidity .
  • Resolution strategies :
    • Perform DFT calculations to compare theoretical and experimental bond parameters.
    • Use variable-temperature NMR to assess conformational flexibility .

Q. What methodologies are used to evaluate the biological activity of this compound?

Methodological Answer :

  • In vitro assays :
    • Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
    • Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ determination) .
  • Molecular docking : Simulate binding to target proteins (e.g., COX-1/2) using AutoDock Vina, guided by crystallographic data to validate poses .

Q. How are hydrogen-bonding patterns analyzed to predict solubility and stability?

Methodological Answer :

  • Graph-set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs in analogous acetamides) to map supramolecular architectures .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., % contribution of H⋯Cl vs. H⋯O contacts) using CrystalExplorer .

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